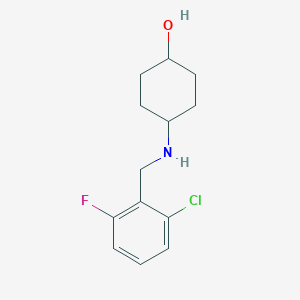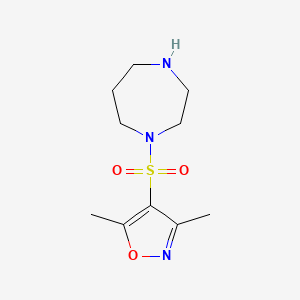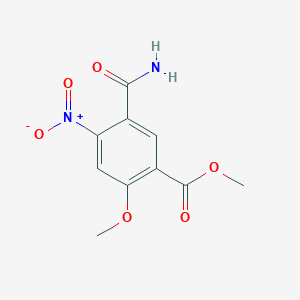
6,7-Dihydroxy-2-methyl-4-oxo-4H-1-benzopyran-3-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are naturally occurring lactones found in various plants and have been extensively studied for their medicinal properties .
Preparation Methods
The synthesis of 6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride typically involves the conversion of 7-amino-4-methyl-2H-chromen-2-one to its diazonium salt, followed by reaction with 3-chloropentane-2,4-dione . This method is efficient and yields the desired compound under controlled conditions. Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is believed to interact with various cellular proteins and enzymes .
Comparison with Similar Compounds
6,7-Dihydroxy-2-methyl-4-oxo-4H-chromene-3-carbonyl chloride is unique due to its specific functional groups and biological activities. Similar compounds include:
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxy-4-methylcoumarin: Used in the synthesis of various derivatives with biological activities.
Rubrofusarin: A compound with similar structural features and biological activities.
These compounds share some similarities in their chemical structure and biological activities but differ in their specific applications and properties.
Properties
CAS No. |
87164-30-5 |
|---|---|
Molecular Formula |
C11H7ClO5 |
Molecular Weight |
254.62 g/mol |
IUPAC Name |
6,7-dihydroxy-2-methyl-4-oxochromene-3-carbonyl chloride |
InChI |
InChI=1S/C11H7ClO5/c1-4-9(11(12)16)10(15)5-2-6(13)7(14)3-8(5)17-4/h2-3,13-14H,1H3 |
InChI Key |
KAMKJYVRSAMJBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC(=C(C=C2O1)O)O)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


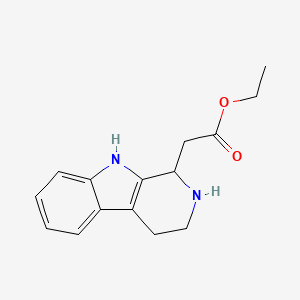
![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)
![2-Methyl-N-(pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B11859820.png)
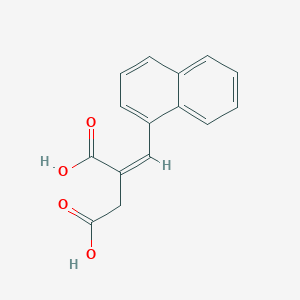


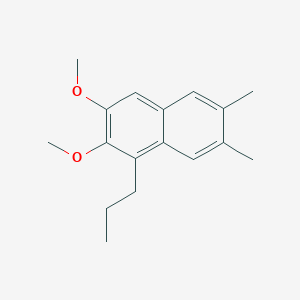
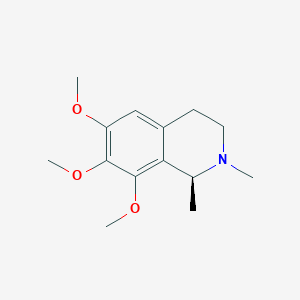
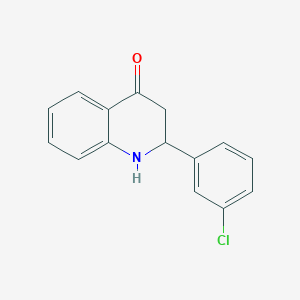
![9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione](/img/structure/B11859857.png)
